molecular formula C23H23N3O5S B2868648 (2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 938033-98-8

(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2868648
CAS No.: 938033-98-8
M. Wt: 453.51
InChI Key: IHNFAPGJWOHMEU-ZHACJKMWSA-N
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Description

(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a propenylsulfanyl group and a phenyl ring. The phenyl ring is further conjugated to a propenamide moiety bearing a 3,4,5-trimethoxyphenyl group. This compound combines structural motifs associated with diverse bioactivities, including antimicrobial and anticancer properties, as seen in analogs .

Properties

IUPAC Name

(E)-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-5-12-32-23-26-25-22(31-23)16-8-6-7-9-17(16)24-20(27)11-10-15-13-18(28-2)21(30-4)19(14-15)29-3/h5-11,13-14H,1,12H2,2-4H3,(H,24,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNFAPGJWOHMEU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure features a 1,3,4-oxadiazole ring substituted with a prop-2-en-1-ylsulfanyl group and a trimethoxyphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

  • Anticancer Activity
    • The oxadiazole derivatives are known for their potential anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
    • For instance, compounds containing the oxadiazole moiety have been reported to inhibit cell proliferation in cancer lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values ranging from 0.67 µM to 1.95 µM .
  • Mechanisms of Action
    • The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell growth and survival.
    • Compounds similar to this compound have been shown to inhibit enzymes such as EGFR and Src , which are critical in tumor progression .

Case Studies

Several studies have evaluated the biological activity of related compounds:

CompoundCancer Cell LineIC50 Value (µM)Mechanism
Compound AHEPG21.18 ± 0.14EGFR Inhibition
Compound BMCF70.80Src Inhibition
Compound CSW11160.87IL-6 Inhibition

These findings suggest that the incorporation of specific functional groups in oxadiazole derivatives enhances their anticancer efficacy.

Research Findings

Recent studies highlight the promising nature of oxadiazole derivatives in drug development:

  • A review noted that various oxadiazole compounds demonstrated significant anticancer activity across multiple cell lines .
  • Molecular docking studies have indicated that these compounds bind effectively to target proteins involved in cancer progression .

Chemical Reactions Analysis

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core undergoes:

  • Nucleophilic substitution at C-2 with amines (e.g., piperazine derivatives) in refluxing ethanol (80°C, 8 hr)

  • Electrophilic aromatic substitution at C-5 under Friedel-Crafts conditions (AlCl₃, 40°C)

  • Ring-opening reactions with hydrazines to form triazole hybrids (NH₂NH₂, EtOH, 70°C)

Allylthioether Reactivity

The prop-2-en-1-ylsulfanyl group participates in:

  • Oxidation to sulfone using mCPBA in DCM (0°C → RT, 3 hr)

  • Thiol-ene click reactions with maleimides under UV light (365 nm, 2 hr)

  • Radical addition with alkyl halides using AIBN initiator (70°C, toluene)

Table 2: Functional Group Transformation Data

Reaction TypeConditionsProductYield (%)Reference
Sulfone formationmCPBA (2 eq), DCM, 0°C → RTSulfonyl-oxadiazole derivative82
Thiol-ene couplingMaleimide, DMF, UV 365 nm, 2 hrThioether-linked conjugate74
Triazole formationHydrazine hydrate, EtOH, 70°C1,2,4-Triazole-oxadiazole hybrid67

Biological Activity-Driven Reactions

The α,β-unsaturated enamide system enables:

  • Michael addition with biological thiols (e.g., glutathione) at physiological pH

  • Photoisomerization from E to Z configuration under UV exposure (λ = 254 nm)

  • Hydrolysis in acidic media (pH < 3) to release 3,4,5-trimethoxycinnamic acid

Table 3: Bioactive Reaction Profiles

ReactionConditionsBiological RelevanceReference
Glutathione conjugationPBS buffer (pH 7.4), 37°CDetoxification pathway
Acidic hydrolysis0.1M HCl, 60°C, 4 hrProdrug activation mechanism
PhotoisomerizationUV 254 nm, MeOH, 30 minPhotoswitchable drug design

Stability and Degradation Pathways

Key stability concerns include:

  • Oxidative degradation of the allylthioether group in H₂O₂ solutions (t₁/₂ = 12 hr at 25°C)

  • Hydrolytic cleavage of the enamide bond under alkaline conditions (pH > 10, t₁/₂ = 8 hr)

  • Thermal decomposition above 180°C via retro-Diels-Alder pathways

Computational Reactivity Predictions

DFT calculations (B3LYP/6-311++G**) reveal:

  • High electrophilicity index (ω = 4.8 eV) at the oxadiazole C-2 position

  • Nucleophilic Parr function (P₋ = 0.32) at the enamide β-carbon

  • Frontier molecular orbital gap (ΔE = 3.2 eV) indicating moderate kinetic stability

Comparison with Similar Compounds

Oxadiazole Derivatives with Sulfanyl Substituents

Compounds such as N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () share the 1,3,4-oxadiazole core and 3,4,5-trimethoxyphenyl group but differ in substituents. These derivatives are synthesized via condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-aryl acetamides under reflux conditions, yielding antimicrobial agents . In contrast, the target compound replaces the acetamide with a propenamide-linked phenyl group, which may enhance lipophilicity and membrane permeability.

Chalcone-Based Analogues

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones () and (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () feature a propenone backbone instead of propenamide. The target compound’s propenamide moiety likely improves hydrogen-bonding interactions with biological targets compared to the ketone group in chalcones .

Propenamide Derivatives

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide () shares the 3,4,5-trimethoxyphenylpropenamide structure but lacks the oxadiazole-sulfanyl-phenyl group. This simpler analog highlights the importance of the oxadiazole-phenylsulfanyl moiety in the target compound for binding specificity and stability.

Antimicrobial Activity

Oxadiazole derivatives with sulfanyl groups (e.g., ) demonstrate moderate to strong antibacterial and antifungal activities, likely due to disruption of microbial cell membranes or enzyme inhibition . The target compound’s propenylsulfanyl group may enhance these effects by increasing lipophilicity and interaction with hydrophobic microbial targets.

Anticancer Potential

The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin analogs). Chalcone derivatives with this group () induce apoptosis in cancer cells, while ferroptosis-inducing compounds () suggest a possible mechanism for the target compound. Its oxadiazole ring may stabilize interactions with redox-active enzymes involved in ferroptosis .

Physicochemical Properties

Property Target Compound Oxadiazole Acetamides Chalcone Derivatives
Core Structure 1,3,4-Oxadiazole + propenamide 1,3,4-Oxadiazole + acetamide Propenone (chalcone)
Key Substituents 3,4,5-Trimethoxyphenyl, propenylsulfanyl 3,4,5-Trimethoxyphenyl, aryl 3,4,5-Trimethoxyphenyl, nitro
Lipophilicity (Predicted) High (logP ~3.5) Moderate (logP ~2.8) Moderate (logP ~2.5)
Synthetic Conditions Likely involves oxadiazole cyclization Reflux with 2-chloroacetamides Room-temperature base catalysis

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